

# An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylaniline

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylaniline

CAS No.: 1393442-46-0

Cat. No.: B1443819

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This guide provides a comprehensive overview of **5-Bromo-2-fluoro-3-methylaniline**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's properties, synthesis, and applications.

## Compound Identification and Core Properties

**5-Bromo-2-fluoro-3-methylaniline** is a substituted aniline derivative. The presence of bromine, fluorine, and methyl groups on the aniline ring creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules.

The fundamental properties of this compound are summarized below:

Identifier	Value
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN
Molecular Weight	204.04 g/mol
IUPAC Name	5-Bromo-2-fluoro-3-methylaniline
CAS Number	1365193-37-8

## Physicochemical Characteristics

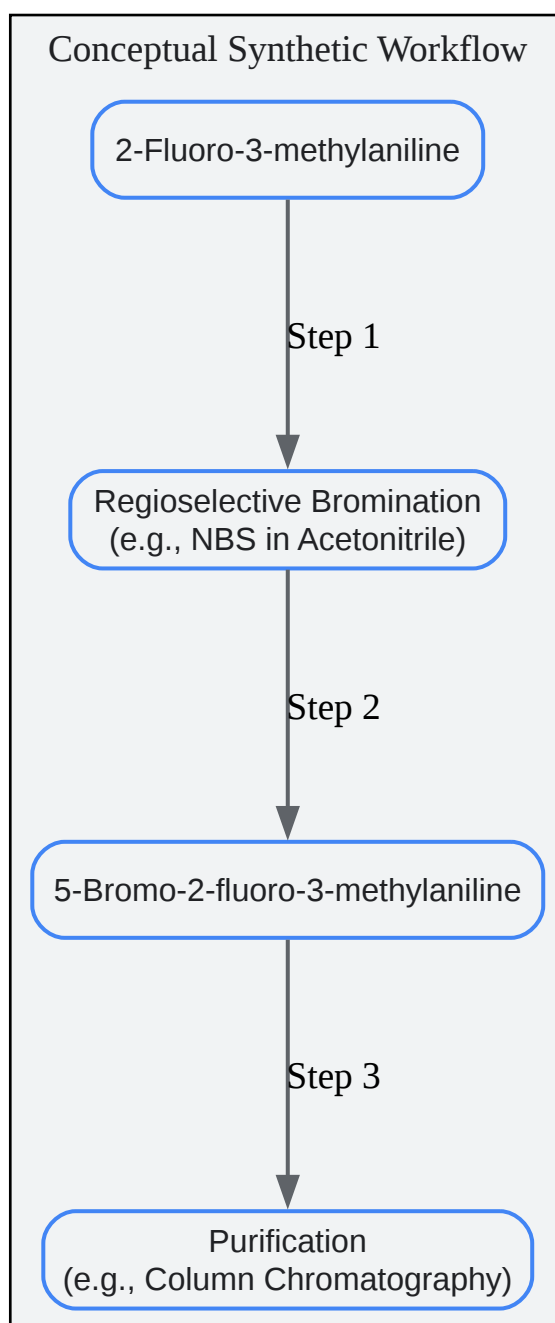
Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring the safety of laboratory personnel.

Property	Value	Source
Appearance	Light-brown to brown solid	
Melting Point	44-46 °C	
Purity	≥98% (typical)	

These properties indicate that **5-Bromo-2-fluoro-3-methylaniline** is a solid at room temperature and should be handled as such. Its purity level is suitable for most synthetic applications without further purification.

## Synthesis and Mechanistic Considerations

The synthesis of substituted anilines like **5-Bromo-2-fluoro-3-methylaniline** often involves a multi-step process. A common conceptual pathway is the regioselective bromination of a corresponding fluoro-methylaniline precursor. The choice of brominating agent and reaction conditions is critical to achieving the desired isomer.



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Caption: A conceptual workflow for the synthesis of **5-Bromo-2-fluoro-3-methylaniline**.

The directing effects of the fluorine and methyl groups on the aromatic ring guide the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their relative positions and activating/deactivating effects determine the final regioselectivity of the bromination reaction.

## Applications in Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry. **5-Bromo-2-fluoro-3-methylaniline** serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of diverse molecular fragments, enabling the exploration of the chemical space around a core scaffold in the search for new therapeutic agents.

## Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling **5-Bromo-2-fluoro-3-methylaniline**.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

## References

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